(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime
CAS No.: 84163-00-8
Cat. No.: VC0131755
Molecular Formula: C21H24N2O5
Molecular Weight: 384.432
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84163-00-8 |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 384.432 |
| IUPAC Name | benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20- |
| Standard InChI Key | NQABWWVNGADFNI-CZIZESTLSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound has the molecular formula C₂₁H₂₄N₂O₅ and a molecular weight of 384.43 g/mol. Its IUPAC name is benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate, reflecting its stereospecific oxime configuration (E vs. Z isomerism) . Key structural features include:
-
A piperidine ring substituted at the 4-position with a benzyloxycarbonyl (Cbz) group.
-
A methoxyphenol moiety linked via a ketoxime bridge.
-
Stereochemical specificity at the oxime double bond (Z-configuration) .
Table 1: Molecular Properties
Stereochemical Considerations
The Z-isomer’s configuration is critical for its biological activity. Computational studies using InChIKey (DAQWROFRHWHKFE-VBKFSLOCSA-N) and 3D conformational models highlight steric interactions between the methoxyphenol and benzyloxycarbonyl groups, which stabilize the Z-form . This stereospecificity influences binding affinity to neurological targets, as seen in analogous piperidine derivatives .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Piperidine Functionalization: Protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions .
-
Ketone Formation: Coupling of 2-hydroxy-4-methoxybenzophenone to the Cbz-piperidine via Friedel-Crafts acylation .
-
Oxime Formation: Reaction with hydroxylamine hydrochloride to yield the oxime, with Z-selectivity achieved through pH-controlled crystallization .
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaOH, 0°C | 85% |
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, reflux | 72% |
| Oxime Formation | NH₂OH·HCl, EtOH, pH 5.5 | 68% (Z-isomer) |
Industrial-Scale Challenges
Industrial production faces hurdles in isomeric purity and cost-effective scaling. The Z-isomer’s crystallization requires precise control of solvent polarity (e.g., ethanol-water mixtures) to minimize E-isomer contamination . Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, improving throughput .
Pharmacological Applications
Role in Neuroleptic Drug Development
This compound is a precursor to Risperidone, a second-generation antipsychotic. The Cbz group enhances solubility during synthesis, while the oxime moiety facilitates downstream functionalization into the final active pharmaceutical ingredient (API) . Strupczewski et al. (1985) demonstrated that intermediates like this compound exhibit dopamine D₂ and serotonin 5-HT₂A receptor antagonism, key to Risperidone’s efficacy .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 6.85 (d, J = 8.4 Hz, 1H, methoxyphenol), 3.81 (s, 3H, OCH₃) .
-
IR (KBr): ν 3280 cm⁻¹ (O-H stretch), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
-
HPLC: Purity >98% (C18 column, acetonitrile-water gradient) .
Stability and Degradation
Under accelerated stability testing (40°C/75% RH), the compound exhibits:
-
Hydrolysis of the oxime to ketone is the primary degradation pathway, mitigated by buffered formulations (pH 4–6) .
Industrial and Regulatory Status
Regulatory Considerations
Classified as a Schedule II Precursor under the UN Convention, its transport necessitates DEA licenses and BSL-2 compliance .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume